molecular formula C12H11ClN2 B145420 6-Chloro-4-ethyl-3-phenylpyridazine CAS No. 133308-81-3

6-Chloro-4-ethyl-3-phenylpyridazine

Cat. No. B145420
M. Wt: 218.68 g/mol
InChI Key: NFNKWOXAOFFVSN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves the interaction of intermediates with various reagents. For instance, the paper titled "3-Amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno [2,3-d]pyrimidine: An Efficient Key Precursor for Novel Synthesis of Some Interesting Triazines and Triazepines as Potential Anti-Tumor Agents" describes the synthesis of triazine and triazepine derivatives through reactions with hydrazonyl halides and other reagents . Although this does not directly pertain to 6-Chloro-4-ethyl-3-phenylpyridazine, the methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to 6-Chloro-4-ethyl-3-phenylpyridazine has been studied using various spectroscopic techniques and quantum-chemical calculations. For example, the paper "Synthesis and molecular structure of 6-aryl-3-ethoxycarbonyl-4-hydroxypyridazines" discusses the use of quantum-chemical calculations to estimate tautomeric equilibria and the confirmation of structure through X-ray diffraction analysis . These techniques could be applied to analyze the molecular structure of 6-Chloro-4-ethyl-3-phenylpyridazine.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds containing a pyridazine ring can be quite diverse. The paper on the synthesis of triazines and triazepines indicates that the intermediate used can react with chlorinated active methylene compounds to deliver triazine derivatives . This suggests that a compound like 6-Chloro-4-ethyl-3-phenylpyridazine could also participate in various chemical reactions, potentially leading to a range of derivatives with different properties and activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are often characterized by spectroscopic methods and crystallography. The paper "Crystal structure and DFT calculations of 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid" provides an example of how these techniques are used to determine properties such as crystal structure, vibrational frequencies, and molecular electrostatic potential maps . Similar studies could be conducted on 6-Chloro-4-ethyl-3-phenylpyridazine to fully understand its properties.

Scientific Research Applications

Synthesis and Chemical Reactivity

6-Chloro-4-ethyl-3-phenylpyridazine serves as a pivotal intermediate in the synthesis of various compounds with potential antibacterial, insecticidal, and other pharmacologically relevant activities. For example, it has been utilized in the preparation of novel thieno[2,3-c]pyridazines, showcasing a methodological advancement in the domain of antibacterial agents (Al-Kamali et al., 2014). This chemical scaffold is also a cornerstone for generating N-substituted derivatives, demonstrating significant insecticidal activities against Plutella xylostella, highlighting its role in developing potential agricultural pesticides (Wu et al., 2012).

Cross-Coupling Reactions

The regioselective arylation at position 4 of 4-bromo-6-chloro-3-phenylpyridazine via Suzuki cross-coupling reaction underpins its utility in creating a broad spectrum of pharmacologically beneficial pyridazine derivatives. This process exemplifies the strategic use of chloropyridazines as a masking group, facilitating the synthesis of diverse compounds (Sotelo & Raviña, 2002).

Phase Transfer Catalysis

The chloro substituent in 6-chloro-4-ethyl-3-phenylpyridazine undergoes efficient and selective fluorination under solvent-free conditions using phase transfer catalysis. This modification not only enhances the yields and selectivities but also opens avenues for further functionalization and application in various fields (Marque et al., 2004).

Acetylcholinesterase Inhibitors

In the realm of neurological research, derivatives of 6-chloro-4-ethyl-3-phenylpyridazine have been explored as acetylcholinesterase inhibitors, demonstrating potential applications in treating Alzheimer's disease. Structural modifications on this scaffold can lead to compounds with enhanced AChE-inhibitory activity and selectivity, underscoring its significance in medicinal chemistry (Contreras et al., 2001).

Anticancer Activities

Exploratory studies on hybrid molecules originating from the 6-chloro-4-ethyl-3-phenylpyridazine framework have identified compounds with pronounced anticancer activities against prostate cancer cells. This investigation reveals the potential of such derivatives in oncological therapy and drug development (Demirci & Demirbas, 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

6-chloro-4-ethyl-3-phenylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2/c1-2-9-8-11(13)14-15-12(9)10-6-4-3-5-7-10/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNKWOXAOFFVSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN=C1C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30563173
Record name 6-Chloro-4-ethyl-3-phenylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-ethyl-3-phenylpyridazine

CAS RN

133308-81-3
Record name 6-Chloro-4-ethyl-3-phenylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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